2-[2-(3-Methoxyphenyl)vinyl]phenol
Description
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.275 |
IUPAC Name |
2-[(Z)-2-(3-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H14O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-11,16H,1H3/b10-9- |
InChI Key |
CKADNPRLDAEDMO-KTKRTIGZSA-N |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 2-[2-(3-Methoxyphenyl)vinyl]phenol with its closest analogs:
Key Observations :
- Bromine (electron-withdrawing) may alter solubility and binding interactions .
- Bridge Type : Vinyl bridges introduce rigidity and conjugation, likely enhancing UV absorption and redox activity compared to ethyl bridges .
Q & A
Q. What are the established synthetic methodologies for 2-[2-(3-Methoxyphenyl)ethyl]phenol, and what parameters are critical for optimizing reaction yield and purity?
A multi-step synthesis begins with diethyl 3-methoxybenzylphosphonate and 2,2-dimethoxybenzaldehyde, proceeding through intermediates such as 1-(2,2-dimethoxyphenyl)-2-(3-methoxyphenyl)ethylene. Critical parameters include:
- Temperature control (0–5°C during diazotization to prevent side reactions)
- Stoichiometric precision (1:1.2 molar ratio of 3-methoxyaniline to sodium nitrite)
- Purification via ethanol recrystallization to achieve >97% purity .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing 2-[2-(3-Methoxyphenyl)ethyl]phenol?
- Structural confirmation : High-resolution mass spectrometry (HRMS) and 1H/13C NMR. Key NMR signals include aromatic protons at δ 6.7–7.2 ppm and methoxy groups at δ 3.8 ppm .
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water 70:30 v/v mobile phase, UV detection at 254 nm). Peaks should align with reference standards, with <2% impurities .
Advanced Research Questions
Q. How can researchers investigate the molecular interactions between 2-[2-(3-Methoxyphenyl)ethyl]phenol and antioxidant enzymes?
- Binding assays : Surface plasmon resonance (SPR) with immobilized superoxide dismutase (SOD) to measure dissociation constants (KD). Use compound concentrations of 1–100 μM in phosphate buffer (pH 7.4).
- Functional validation : siRNA knockdown of SOD in HepG2 cells, followed by ROS detection (DCFH-DA probe) under oxidative stress. Dose-response curves (IC50) should be compared across biological replicates .
Q. What computational strategies predict the pharmacokinetic properties and metabolite pathways of this compound?
- Permeability : Molecular dynamics simulations (AMBER/GROMACS) with explicit solvent models to estimate blood-brain barrier penetration (logBB).
- Metabolism : MetaSite software for in silico prediction of phase I metabolites, validated via in vitro assays with human liver microsomes (1 mg/mL protein, NADPH regeneration system). LC-MS/MS analysis (20–35 eV collision energy) identifies hydroxylated and demethylated metabolites .
Q. How can contradictory reports on anti-inflammatory efficacy across model systems be resolved?
- Standardized models : Compare RAW 264.7 macrophages (murine) and primary human monocytes under controlled LPS stimulation (100 ng/mL, 6–24 h exposure).
- Cytokine profiling : Multiplex arrays (IL-6, TNF-α, IL-1β) with ≥3 replicates. Statistical analysis via ANOVA with Tukey’s post-hoc test to address variability in IC50 values (reported range: 10–50 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
